tert-butyl N-(3-aminopropyl)-N-cycloheptylcarbamate
Description
tert-Butyl N-(3-aminopropyl)-N-cycloheptylcarbamate is a carbamate derivative featuring a tert-butyl protecting group, a 3-aminopropyl chain, and a cycloheptyl substituent. This compound is structurally characterized by its bulky cycloheptyl group, which introduces steric hindrance, and the tert-butyl carbamate moiety, which enhances stability during synthetic processes.
The tert-butyl carbamate group is widely utilized in organic synthesis to protect amine functionalities, enabling selective reactions at other sites . The cycloheptyl group, a seven-membered ring, may influence solubility, conformational flexibility, and intermolecular interactions compared to smaller cyclic substituents like cyclopropyl or piperazinyl groups .
Properties
Molecular Formula |
C15H30N2O2 |
|---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-cycloheptylcarbamate |
InChI |
InChI=1S/C15H30N2O2/c1-15(2,3)19-14(18)17(12-8-11-16)13-9-6-4-5-7-10-13/h13H,4-12,16H2,1-3H3 |
InChI Key |
WBDACJVGCXLCOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN)C1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-aminopropyl)-N-cycloheptylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and cycloheptyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(3-aminopropyl)-N-cycloheptylcarbamate can undergo oxidation reactions, particularly at the aminopropyl chain, leading to the formation of corresponding oxides or hydroxylamines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions can occur at the aminopropyl or cycloheptyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of hydroxylamines or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates or amines.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-aminopropyl)-N-cycloheptylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and other materials.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of peptide conjugates and other bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs and therapeutic agents. Its carbamate moiety can be utilized to design prodrugs or enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and other specialty chemicals. Its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-aminopropyl)-N-cycloheptylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can block the enzyme’s activity, leading to various biological effects. The aminopropyl chain and cycloheptyl group play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of tert-butyl N-(3-aminopropyl)-N-cycloheptylcarbamate and related compounds:
Key Comparative Analysis
a. Steric and Conformational Effects The cycloheptyl group in the target compound imposes greater steric hindrance compared to smaller cyclic substituents like cyclopropyl () or piperazinyl (). This hindrance may reduce reaction rates in nucleophilic substitutions but improve selectivity in multi-step syntheses . In contrast, ASN2637 (tert-butyl N-(3-aminopropyl)carbamate) lacks bulky substituents, making it more reactive in amine-deprotection reactions .
Research Findings and Data Gaps
- Sorption Studies: While N-(3-aminopropyl)-2-pipecoline resin achieves Ag(I) sorption of 105.4 mg/g , the target compound’s performance in metal recovery remains unexplored. Theoretical models suggest its larger ring size could enhance selectivity for specific ions.
- Thermodynamic Stability : The tert-butyl carbamate group’s stability under acidic conditions is well-documented in analogs (), but the cycloheptyl group’s effect on decomposition kinetics requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
